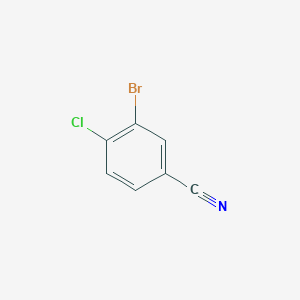

3-Bromo-4-chlorobenzonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTSCQCUEKBTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652323 | |

| Record name | 3-Bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948549-53-9 | |

| Record name | 3-Bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chlorobenzonitrile: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-4-chlorobenzonitrile, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its core chemical properties, established synthesis protocols, reactivity, and critical applications, grounding all claims in authoritative data.

Core Molecular Identity and Structure

This compound is a di-halogenated aromatic nitrile. Its specific substitution pattern makes it a valuable and versatile building block in organic synthesis.

The structural arrangement of the substituents on the benzene ring is fundamental to its reactivity and utility.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [5] |

| SMILES | C1=CC(=C(C=C1C#N)Br)Cl | [5][6] |

| InChI | InChI=1S/C7H3BrClN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | [5][6] |

| InChIKey | GTTSCQCUEKBTNZ-UHFFFAOYSA-N |[5][6] |

Physicochemical and Spectroscopic Profile

Understanding the physical properties of a compound is critical for its handling, storage, and application in experimental design.

Table 2: Physicochemical Properties

| Property | Value / Description | Source(s) |

|---|---|---|

| Appearance | White to off-white solid/powder | [6][7] |

| Boiling Point | 260.2 ± 20.0 °C (Predicted) | [6][8] |

| Density | 1.74 ± 0.1 g/cm³ (Predicted) | [6][8] |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly sealed.[9][10] |[6][9][10][11] |

Spectroscopic Data

While raw spectra are instrument-dependent, the expected data provides a fingerprint for identity and purity confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three distinct protons on the benzene ring. Spectroscopic data, including ¹H NMR, are available for verification from suppliers and chemical databases.[12]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) cluster due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The expected M+H peak is at m/z 217.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) group, typically around 2220-2240 cm⁻¹. Additional peaks will be present for the aromatic C-H and C-C bonds.

Synthesis and Chemical Reactivity

Recommended Synthesis Protocol

The most direct and commonly cited method for synthesizing this compound is through the electrophilic bromination of 4-chlorobenzonitrile.[1][8][13] The nitrile group is a meta-director and deactivating, while the chloro group is an ortho-, para-director and deactivating. The bromination occurs ortho to the chloro group.

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: Bromination of 4-Chlorobenzonitrile [1][8][13]

-

Preparation: In a suitable reaction vessel equipped with a magnetic stirrer, add 4-chlorobenzonitrile (5 g, 36.3 mmol) to 100 mL of 70% sulfuric acid.[1][13]

-

Reagent Addition: While stirring the mixture, slowly add potassium bromate (6.5 g, 59.8 mmol) in portions over approximately 3 hours.[8] Causality Note: Slow addition is crucial to control the reaction rate and temperature, preventing over-bromination or side reactions.

-

Reaction: Continue to stir the reaction mixture at room temperature for an additional 4 hours after the addition is complete to ensure the reaction proceeds to completion.[1][8][13]

-

Isolation: Collect the resulting solid product by vacuum filtration.

-

Purification: Wash the solid with water to remove any remaining acid and inorganic salts.

-

Drying: Dry the purified white solid to obtain this compound. The reported yield is approximately 70% with a purity of 98% as determined by GC analysis.[1][8]

Core Reactivity

The utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity. This differential reactivity is a cornerstone of its application in multi-step synthesis.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[14] This allows for selective functionalization at the C3 position while leaving the chlorine atom at C4 intact for subsequent transformations. This is a highly valued attribute in medicinal chemistry for building molecular complexity.[14]

-

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:

-

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride.[15]

-

Caption: Key Reactivity Pathways of this compound.

Applications in Drug Discovery and Materials Science

This compound is primarily utilized as a pharmaceutical intermediate.[1][8] Its structure is a scaffold for building more complex molecules with desired biological activities.

-

Pharmaceutical Synthesis: It is a documented precursor for compounds designed for the treatment and/or prevention of hyperuricemia, as well as related conditions like gout, arthritis, or heart failure.[1][8] Specifically, it can be used to prepare molecules such as 2-(3-cyano-4-(4-cyanophenyl)phenyl)-4-methyl-1,3-selenazol-5-carboxylic acid.[1][8]

-

Medicinal Chemistry: The presence of multiple, differentially reactive halogen atoms makes it an ideal building block for creating libraries of compounds for drug screening.[14] This allows chemists to systematically and selectively modify different parts of the molecule to optimize for potency and selectivity.[16]

-

Agrochemicals and Materials Science: Like many halogenated nitriles, its derivatives can be explored for use in developing new pesticides and herbicides.[14] Furthermore, the structural motif is relevant in the synthesis of advanced materials where electronic or structural properties can be fine-tuned.[15]

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on safety data for this and structurally similar compounds.

Table 3: Hazard Profile and GHS Classifications (Based on data for halogenated benzonitriles)

| Hazard Type | GHS Statement | Source(s) |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | [4][11] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [4][11] |

| Skin Irritation | H315: Causes skin irritation | [4][17] |

| Eye Irritation | H319: Causes serious eye irritation | [4][17] |

| Acute Toxicity, Inhaled | H332: Harmful if inhaled | [4] |

| Respiratory Irritation | H335: May cause respiratory irritation |[4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][11] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[10][11]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique. Wear a lab coat or other protective clothing to prevent skin exposure.[10][11]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe dust.[10] Wash hands thoroughly after handling and before breaks.[11]

Storage

-

Keep the container tightly closed to prevent moisture ingress and contamination.[9][11][18]

-

Store away from incompatible materials such as strong oxidizing agents.[10][17]

Spills and Disposal

-

Spills: In case of a spill, evacuate the area.[18] Wear appropriate PPE. Avoid generating dust.[11][18] Sweep up the material and place it into a suitable, labeled container for disposal.[9][18] Do not allow the product to enter drains.[9][11]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.[11]

References

- 1. This compound | 948549-53-9 [chemicalbook.com]

- 2. 948549-53-9|this compound|BLD Pharm [bldpharm.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H3BrClN) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 948549-53-9 [m.chemicalbook.com]

- 7. This compound, CasNo.948549-53-9 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 8. chembk.com [chembk.com]

- 9. canbipharm.com [canbipharm.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. This compound(948549-53-9) 1H NMR [m.chemicalbook.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Buy 4-Bromo-2-chlorobenzonitrile | 154607-01-9 [smolecule.com]

- 16. nbinno.com [nbinno.com]

- 17. fishersci.com [fishersci.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to 3-Bromo-4-chlorobenzonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

3-Bromo-4-chlorobenzonitrile (CAS No. 948549-53-9) is a di-halogenated aromatic nitrile that has emerged as a pivotal building block in modern medicinal chemistry. Its strategic arrangement of a nitrile group and two distinct halogens—bromine and chlorine—on a benzene core provides a versatile scaffold for the synthesis of complex pharmaceutical intermediates. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective, sequential functionalization, a property highly valued in the development of targeted therapeutics. This guide provides an in-depth review of the compound's physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its critical role as a precursor in the development of novel treatments for hyperuricemia and gout.

Compound Profile and Physicochemical Properties

This compound is a stable, white to off-white solid at room temperature.[1][2] Its structure is foundational to its utility, combining the electron-withdrawing nature of the nitrile and halogen substituents to influence the reactivity of the aromatic ring. Key physicochemical data are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 948549-53-9 | [3] |

| Molecular Formula | C₇H₃BrClN | [4] |

| Molecular Weight | 216.46 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Predicted Boiling Point | 260.2 ± 20.0 °C | [5] |

| Predicted Density | 1.74 ± 0.1 g/cm³ | [5] |

| Storage | Sealed in a dry environment at room temperature | [5] |

Spectroscopic Characterization

While direct experimental spectra for this specific compound are not widely published, a robust and reliable spectroscopic profile can be deduced from the analysis of its structural analogues, such as 4-chlorobenzonitrile and 3-bromobenzonitrile, and established principles of spectroscopy.[6][7][8]

The IR spectrum is expected to be dominated by a few key absorptions characteristic of its functional groups.

-

C≡N Stretch: A sharp, intense absorption is predicted in the range of 2220-2240 cm⁻¹ . This is characteristic of an aromatic nitrile, where conjugation to the benzene ring slightly lowers the frequency compared to saturated nitriles.[1][9]

-

C=C Aromatic Stretch: Multiple medium-intensity peaks are expected between 1400-1600 cm⁻¹ , corresponding to the carbon-carbon stretching vibrations within the benzene ring.[10]

-

Aromatic C-H Stretch: A weak to medium absorption should appear just above 3000 cm⁻¹ .[11]

-

C-Halogen Stretches: Absorptions corresponding to C-Cl and C-Br bonds are expected in the fingerprint region, typically below 1100 cm⁻¹.

The trisubstituted aromatic ring gives rise to a predictable pattern in both ¹H and ¹³C NMR spectroscopy.

-

¹H NMR Spectroscopy: The aromatic region (δ 7.0-8.5 ppm) will display an ABC spin system for the three protons.

-

H-2 (ortho to CN, meta to Br): Expected to be the most deshielded proton, appearing as a doublet, due to its proximity to the strongly anisotropic nitrile group. Predicted δ ≈ 7.9 ppm.

-

H-5 (ortho to Cl, meta to CN): Expected to appear as a doublet. Predicted δ ≈ 7.7 ppm.

-

H-6 (ortho to Br, meta to Cl): Expected to appear as a doublet of doublets, coupled to both H-2 and H-5. Predicted δ ≈ 7.5 ppm.

-

-

¹³C NMR Spectroscopy: Seven distinct signals are expected.

-

C≡N (Nitrile Carbon): Predicted to be in the range of δ 117-119 ppm .[7]

-

Quaternary Carbons: Three signals for the carbons bearing the CN, Br, and Cl substituents are expected between δ 110-140 ppm . The carbon attached to the nitrile (C-1) will be significantly shielded.

-

Protonated Carbons: Three signals corresponding to the C-H carbons will appear in the aromatic region (δ 125-135 ppm ).

-

Synthesis and Purification

This compound is efficiently prepared via the electrophilic bromination of the commercially available starting material, 4-chlorobenzonitrile. The nitrile group is a meta-director, while the chloro group is an ortho, para-director. The directing effect of the chloro group to the ortho position (C-3) governs the regioselectivity of the reaction.

The following procedure is adapted from established methods and provides the target compound with high purity and yield.[6]

Reaction: Electrophilic Aromatic Bromination

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 100 mL of 70% sulfuric acid. Cool the solution in an ice bath.

-

Addition of Starting Material: Slowly add 4-chlorobenzonitrile (5.0 g, 36.3 mmol) to the cooled sulfuric acid with continuous stirring until fully dissolved.

-

Addition of Brominating Agent: In small portions, carefully add potassium bromate (6.5 g, 39.4 mmol) to the reaction mixture over 30 minutes. Maintain the temperature below 10 °C during the addition. Causality Note: Portion-wise addition of the oxidizing agent (KBrO₃) controls the in-situ generation of the Br⁺ electrophile and prevents dangerous exotherms.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture onto 500 g of crushed ice. A white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Drying: Dry the collected white solid in a vacuum oven at 50 °C to a constant weight.

-

Analysis: The expected yield is approximately 5.5 g (70% yield) with a purity of >98% as determined by Gas Chromatography (GC).[6]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Strategy

The primary value of this compound in synthetic chemistry lies in the differential reactivity of its two halogen substituents. The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

This reactivity difference is a cornerstone of its utility, enabling chemists to perform selective functionalization at the C-3 position while leaving the C-4 position untouched. The C-Cl bond can then be targeted for a subsequent transformation under more forcing reaction conditions, allowing for a controlled, stepwise construction of complex molecular architectures. This self-validating system—where one site reacts under conditions that leave the other dormant—is a powerful tool for minimizing side products and simplifying purification.

Caption: Selective sequential cross-coupling strategy.

Applications in Drug Discovery

This compound is a documented key intermediate in the synthesis of compounds designed to treat hyperuricemia, a condition characterized by excess uric acid in the blood that leads to gout and arthritis.[6] Specifically, it is used in the preparation of 2-(3-cyano-4-(4-cyanophenyl)phenyl)-4-methyl-1,3-selenazol-5-carboxylic acid.[5][6] In this synthesis, the bromine at the C-3 position is likely displaced or utilized in a cross-coupling reaction to build the core biphenyl structure of the final active pharmaceutical ingredient (API). This application underscores the compound's value to drug development professionals seeking to construct highly substituted aromatic systems.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as harmful if swallowed and causes skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Handling: Avoid contact with skin and eyes. Do not inhale dust. Use only in a well-ventilated area or a chemical fume hood.[2] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2]

-

Fire Fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam. Fire may produce toxic gases, including carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 3-Bromobenzonitrile(6952-59-6) 13C NMR spectrum [chemicalbook.com]

- 3. 4-Bromo-3-chlorobenzonitrile | C7H3BrClN | CID 16659395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(948549-53-9) 1H NMR [m.chemicalbook.com]

- 5. 4-Bromobenzonitrile(623-00-7) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Chlorobenzonitrile (623-03-0) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

Molecular weight and formula of 3-Bromo-4-chlorobenzonitrile

An In-depth Technical Guide to 3-Bromo-4-chlorobenzonitrile for Advanced Synthesis

This guide provides an in-depth analysis of this compound (CAS No. 948549-53-9), a key chemical intermediate for professionals in pharmaceutical research, drug development, and materials science. We will move beyond basic data to explore the causality behind its synthesis, its nuanced reactivity in pivotal cross-coupling reactions, and best practices for its handling and application.

Core Compound Analysis: Properties and Safety

This compound is a di-halogenated aromatic nitrile. Its synthetic value is derived from the presence of three distinct functional groups—a nitrile, a bromine atom, and a chlorine atom—which can be manipulated selectively under different reaction conditions.

Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. It is critical to note that while some physical properties like boiling point are based on predictive models, they serve as a reliable guide for experimental planning.

| Identifier | Value | Source |

| CAS Number | 948549-53-9 | [1] |

| Molecular Formula | C₇H₃BrClN | [1] |

| Molecular Weight | 216.46 g/mol | [1] |

| Appearance | Off-white crystalline solid | [1] |

| Boiling Point | 260.2 ± 20.0 °C (Predicted) | ChemicalBook |

| Density | 1.74 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

| InChIKey | GTTSCQCUEKBTNZ-UHFFFAOYSA-N | PubChem |

| SMILES | C1=CC(=C(C=C1C#N)Br)Cl | PubChem |

Safety Profile and Handling Protocols

The primary documented hazard for this compound is H302: Harmful if swallowed . However, analysis of structurally similar isomers, such as 4-Bromo-3-chlorobenzonitrile, reveals a broader range of potential hazards including skin, eye, and respiratory irritation, as well as toxicity upon dermal contact or inhalation.[2] Therefore, a conservative and comprehensive approach to safety is mandated.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315 (Precautionary): Causes skin irritation.

-

H319 (Precautionary): Causes serious eye irritation.

-

H335 (Precautionary): May cause respiratory irritation.

Handling Recommendations:

-

Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended), a flame-retardant lab coat, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.

Synthesis and Purification: An Electrophilic Aromatic Substitution Approach

The most direct synthesis of this compound involves the electrophilic bromination of 4-chlorobenzonitrile. The directing effects of the substituents are key to understanding the regioselectivity of this reaction. The chloro (-Cl) and cyano (-CN) groups are both deactivating and ortho, para-directing and meta-directing, respectively. Bromination occurs at the position ortho to the chlorine and meta to the nitrile, which is the C3 position—the most activated site on the ring.

Detailed Synthesis Protocol

This protocol is based on established procedures for the bromination of substituted benzonitriles.[1]

Objective: To synthesize this compound via electrophilic bromination of 4-chlorobenzonitrile.

Materials:

-

4-Chlorobenzonitrile (1.0 eq)

-

Potassium Bromate (KBrO₃) (1.65 eq)

-

Sulfuric Acid (H₂SO₄), 70% aqueous solution

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine, saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Ethanol or Heptane (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzonitrile (e.g., 5.0 g, 36.3 mmol) to 70% sulfuric acid (100 mL). Stir at room temperature until the solid is fully dissolved or suspended.

-

Bromination: Cool the mixture in an ice bath to 0-5 °C. Slowly add potassium bromate (e.g., 10.1 g, 60.0 mmol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up & Quenching: Carefully pour the reaction mixture over crushed ice (approx. 300-400 g) in a large beaker with stirring. A precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification (Extraction): If impurities are present, dissolve the crude solid in ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or heptane, to yield the final product as a white to off-white solid.

-

Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight. A typical yield is around 70-80%.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more susceptible to oxidative addition to the Pd(0) center than the more robust carbon-chlorine (C-Cl) bond. This allows for the selective functionalization at the C3 position while leaving the C4 chloro-substituent intact for potential subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki reaction is a cornerstone of C-C bond formation. A documented example demonstrates the successful coupling of this compound with a boronic acid, selectively displacing the bromide.[3]

Experimental Protocol (Adapted from Literature): [3]

-

To a reaction vessel, add this compound (1.0 eq), (4-(tert-butoxycarbonyl)phenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (1.8 eq).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add degassed solvents, toluene and water (e.g., in a 7:1 ratio).

-

Add the catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Heat the mixture to reflux (approx. 90-100 °C) and stir overnight, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by silica gel chromatography to obtain the coupled product.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds. A patent provides a specific protocol for the amination of this compound, again highlighting the selective reactivity of the C-Br bond.[4]

Experimental Protocol (Adapted from Patent Literature): [4]

-

In a reaction vial, combine this compound (1.0 eq), N,2-dimethyl-5-phenylpyrazole-3-amine (1.0 eq), and cesium carbonate (Cs₂CO₃) (2.5 eq).

-

Add the palladium pre-catalyst, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq), and the ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.15 eq).

-

Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

-

Add an anhydrous, degassed solvent such as dioxane or toluene.

-

Heat the mixture to 100 °C and stir for several hours until the reaction is complete as monitored by LCMS.

-

After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through celite to remove inorganic salts and the catalyst, and concentrate the filtrate. Purify the resulting residue via column chromatography.

Reactivity Pathways Diagram

Caption: Selective functionalization of this compound.

Spectroscopic Characterization (Anticipated)

While public repositories lack definitive experimental spectra for this specific compound, a skilled researcher can anticipate its key spectroscopic features. It is imperative to acquire and interpret primary analytical data (¹H NMR, ¹³C NMR, MS, IR) to confirm identity and purity before use.

-

¹H NMR: The spectrum in CDCl₃ is expected to show three distinct signals in the aromatic region (approx. 7.5-8.0 ppm). These would correspond to the three protons on the benzene ring. Due to the substitution pattern, one would expect a doublet, a singlet (or a doublet with a very small meta-coupling constant), and another doublet.

-

¹³C NMR: Approximately seven signals would be expected: five for the aromatic carbons (one quaternary carbon attached to the bromine, one to chlorine, one to the cyano group, and three CH carbons) and one for the nitrile carbon (typically ~118 ppm).

-

Mass Spectrometry (EI): The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), leading to a cluster of peaks around m/z 215, 217, and 219.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.

References

Spectroscopic Scrutiny of 3-Bromo-4-chlorobenzonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Bromo-4-chlorobenzonitrile, a halogenated aromatic nitrile with significant applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and elucidation of its role in complex reaction mechanisms. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established experimental protocols and theoretical principles. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights for researchers.

Introduction: The Structural Significance of this compound

This compound (C₇H₃BrClN) is a key building block in organic synthesis.[1] Its utility stems from the differential reactivity of the bromine and chlorine substituents and the synthetic versatility of the nitrile group. The precise substitution pattern on the benzene ring dictates its chemical behavior and, ultimately, the properties of the resulting derivatives. Accurate and comprehensive spectroscopic characterization is therefore not merely a routine analytical task but a foundational requirement for its effective application in research and development. This guide aims to be a definitive resource for the spectroscopic data of this compound.

The structural elucidation of this compound relies on the synergistic application of multiple spectroscopic techniques. Proton and Carbon-13 NMR spectroscopy provide a detailed map of the hydrogen and carbon framework, respectively. Infrared spectroscopy identifies the characteristic functional groups present, notably the nitrile moiety. Mass spectrometry determines the molecular weight and offers insights into the fragmentation patterns, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring.

Experimental Protocol: NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

Sample Preparation:

-

A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-30 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumental Parameters:

-

¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

The choice of CDCl₃ as the solvent is standard for many organic compounds due to its excellent dissolving power and the single, well-characterized residual solvent peak. TMS provides a sharp, inert reference point for accurate chemical shift measurements.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, multiplicities, and coupling constants are diagnostic of their relative positions.

Note: Specific experimental data for this compound was not available in the searched literature. The following data is a detailed prediction based on established principles of NMR spectroscopy and analysis of similar halogenated benzonitriles.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 7.9 | Doublet (d) | ~ 2.0 |

| H-5 | ~ 7.6 | Doublet (d) | ~ 8.4 |

| H-6 | ~ 7.5 | Doublet of Doublets (dd) | ~ 8.4, ~ 2.0 |

Interpretation:

-

H-2: This proton is ortho to the electron-withdrawing nitrile group and meta to the bromine atom. This deshielding environment places its signal at the lowest field. It appears as a doublet due to coupling with H-6 (meta-coupling, ⁴J).

-

H-5: This proton is ortho to the chlorine atom and meta to the nitrile group. It will be shifted downfield and appears as a doublet due to coupling with H-6 (ortho-coupling, ³J).

-

H-6: This proton is ortho to both the bromine and chlorine atoms. It experiences coupling from both H-5 (ortho-coupling) and H-2 (meta-coupling), resulting in a doublet of doublets.

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon.

Note: Specific experimental data for this compound was not available in the searched literature. The following is a prediction based on established substituent effects on ¹³C chemical shifts.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~ 117 |

| C-1 | ~ 112 |

| C-2 | ~ 136 |

| C-3 | ~ 125 |

| C-4 | ~ 135 |

| C-5 | ~ 130 |

| C-6 | ~ 133 |

Interpretation:

-

C-CN (Nitrile Carbon): The nitrile carbon typically appears in the 115-120 ppm region.

-

C-1 (Ipso-carbon to CN): This carbon, directly attached to the nitrile, is expected to be shielded relative to other aromatic carbons.

-

C-3 and C-4 (Carbons bearing halogens): The carbons directly bonded to the electronegative bromine and chlorine atoms will have their chemical shifts significantly influenced. The precise values depend on the complex interplay of inductive and resonance effects.

-

C-2, C-5, and C-6 (Protonated Aromatic Carbons): These carbons will appear in the typical aromatic region (125-150 ppm). Their specific shifts are determined by the combined electronic effects of the three substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key diagnostic absorption for this compound is the nitrile (C≡N) stretching vibration.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal.

Instrumental Parameters:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum is collected and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum is characterized by several key absorption bands.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 2230 | C≡N stretch | Strong, Sharp |

| 1580-1450 | C=C aromatic ring stretch | Medium to Strong |

| ~ 880-800 | C-H out-of-plane bend | Strong |

| ~ 750-650 | C-Cl stretch | Medium to Strong |

| ~ 650-550 | C-Br stretch | Medium to Strong |

Interpretation:

-

Nitrile (C≡N) Stretch: The most characteristic peak in the spectrum is the strong, sharp absorption around 2230 cm⁻¹, which is definitive for the nitrile functional group.

-

Aromatic C=C Stretching: The absorptions in the 1580-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-H Bending: The strong absorption in the 880-800 cm⁻¹ range is indicative of the out-of-plane C-H bending vibrations of the aromatic protons. The specific frequency can provide clues about the substitution pattern.

-

Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer structural clues.

Experimental Protocol: MS Data Acquisition

Ionization Method:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. This is useful for structural elucidation.

Mass Analyzer:

-

A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

MS Data and Interpretation

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 215/217/219 | Molecular ion peak cluster [M]⁺ |

| 136/138 | [M - Br]⁺ |

| 101 | [M - Br - Cl]⁺ |

Note: The predicted m/z values are for the major isotopes.

Interpretation:

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster due to the isotopic distribution of bromine and chlorine. The most abundant peak in this cluster will be at m/z 215 (for C₇H₃⁷⁹Br³⁵ClN). The relative intensities of the peaks in this cluster will be characteristic of a compound containing one bromine and one chlorine atom.[2]

-

Fragmentation: Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms. The loss of a bromine radical would lead to a fragment at m/z 136/138. Subsequent loss of a chlorine radical would result in a fragment at m/z 101.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data presented in this guide, based on established spectroscopic principles, serves as a reliable reference for researchers working with this important synthetic intermediate. The detailed interpretation of the spectral features offers insights into the electronic environment of the molecule, which is crucial for understanding its reactivity and for the rational design of novel chemical entities in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility and Physical Properties of 3-Bromo-4-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromo-4-chlorobenzonitrile

This compound (CAS No. 948549-53-9) is a halogenated aromatic nitrile whose structural features make it a versatile building block in organic synthesis. The presence of bromine and chlorine atoms, along with a nitrile group on the benzene ring, offers multiple reaction sites for the construction of more complex molecules. Its utility is particularly noted in the synthesis of pharmaceutical compounds and materials with specific electronic properties. A thorough understanding of its physical properties and solubility is paramount for its effective use in laboratory and industrial settings, influencing everything from reaction conditions to purification strategies and formulation development.

Molecular Structure and Physicochemical Properties

The arrangement of substituents on the aromatic ring dictates the molecule's polarity, crystal packing, and ultimately, its physical properties.

Caption: Molecular structure of this compound.

A summary of the key physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source(s) |

| CAS Number | 948549-53-9 | [1] |

| Molecular Formula | C₇H₃BrClN | [2] |

| Molecular Weight | 216.46 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 69.0 to 73.0 °C (for 4-Bromo-2-chlorobenzonitrile) | |

| Boiling Point (Predicted) | 260.2 ± 20.0 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.74 ± 0.1 g/cm³ | [2][3] |

| Flash Point (Predicted) | 111.1 °C | [2] |

Solubility Profile: A Critical Parameter

Based on the principle of "like dissolves like," the polar nitrile group and the halogen atoms suggest that this compound will exhibit solubility in a range of organic solvents. It is reported to be soluble in methanol.[4] Due to its predominantly nonpolar aromatic ring and halogen substituents, its aqueous solubility is expected to be low.

Qualitative Solubility in Common Solvents:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The polar nitrile group can interact with the hydroxyl group of the solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble to Moderately Soluble | Dipole-dipole interactions between the solvent and the polar functionalities of the molecule are expected. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Aqueous | Water | Insoluble | The large, nonpolar aromatic core and the hydrophobic nature of the halogens will limit solubility in water. |

Experimental Determination of Physical Properties and Solubility

To obtain precise and reliable data, standardized experimental protocols must be followed. The following sections detail the methodologies for determining the key physical and solubility parameters of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C/min) around the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

References

The Strategic Application of 3-Bromo-4-chlorobenzonitrile in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Halogenated Benzonitriles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic use of functionalized aromatic building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among these, halogenated benzonitriles have emerged as particularly valuable synthons. Their utility stems from the presence of multiple reactive sites that can be selectively addressed, allowing for a modular and convergent approach to the synthesis of novel therapeutic agents. This guide focuses on a specific and highly versatile intermediate: 3-Bromo-4-chlorobenzonitrile. We will explore its synthesis, physicochemical properties, and, most importantly, its diverse applications as a key structural motif in the development of innovative pharmaceuticals. The differential reactivity of the bromine and chlorine substituents, coupled with the synthetic versatility of the nitrile group, provides a powerful platform for the generation of libraries of compounds for lead discovery and optimization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis and for predicting the properties of its derivatives. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 948549-53-9 | [1][2] |

| Molecular Formula | C₇H₃BrClN | [2] |

| Molecular Weight | 216.46 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 260.2 ± 20.0 °C (Predicted) | [2] |

| Density | 1.74 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 111.1 °C | [2] |

| Storage | Sealed in dry, Room Temperature | [2][3] |

Note: Some physical properties are predicted and should be confirmed by experimental data where critical.

Synthesis of this compound: A Practical Approach

The accessibility of a building block is a critical factor in its widespread adoption. This compound can be synthesized through the bromination of 4-chlorobenzonitrile.

Experimental Protocol: Synthesis via Bromination of 4-Chlorobenzonitrile

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-Chlorobenzonitrile

-

70% Sulfuric acid

-

Potassium bromate

-

Stirring apparatus

-

Filtration equipment

Procedure:

-

In a suitable reaction vessel, add 5 g (3.63 mmol) of 4-chlorobenzonitrile to 100 mL of a 70% sulfuric acid solution.

-

Under constant stirring, slowly add 6.5 g (5.98 mmol) of potassium bromate to the mixture.

-

Continue stirring the reaction mixture at room temperature for 4 hours after the addition is complete.

-

Upon completion of the reaction, collect the solid product by filtration.

-

Dry the collected solid to yield this compound.

This method has been reported to produce the target compound with a purity of 98% and a yield of 70%.[4]

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a versatile intermediate in the synthesis of a wide array of bioactive molecules. The presence of two different halogen atoms at positions 3 and 4 of the benzonitrile ring allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.

The Power of Selective Reactivity: Suzuki-Miyaura Coupling

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This differential reactivity is a cornerstone of its utility, enabling the selective introduction of aryl or heteroaryl groups at the 3-position of the benzonitrile core, while leaving the chlorine atom available for subsequent transformations.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 0.03 equivalents of Pd(dppf)Cl₂), and the base (2 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Application in the Synthesis of a Uric Acid-Lowering Agent

This compound serves as a key intermediate in the preparation of 2-(3-cyano-4-(4-cyanophenyl)phenyl)-4-methyl-1,3-seleno-5-carboxylic acid. This compound has been identified as a potent agent for the treatment and/or prevention of hyperuricemia, as well as for managing conditions such as gout, arthritis, or heart failure caused by elevated uric acid levels.[4] The synthesis leverages the reactivity of the bromine atom to introduce a 4-cyanophenyl group via a Suzuki-Miyaura coupling reaction.

Future Perspectives and Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly the selective functionalization of the carbon-bromine bond, allows for the efficient synthesis of a diverse range of complex molecules. The applications of this compound are continually expanding as new cross-coupling methodologies are developed and our understanding of the structural requirements for targeting various biological pathways deepens. For researchers and scientists in drug discovery, a thorough understanding of the chemistry and potential of this compound can unlock new avenues for the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Regioselective Reactivity of 3-Bromo-4-chlorobenzonitrile in Nucleophilic Aromatic Substitution

Abstract

3-Bromo-4-chlorobenzonitrile is a pivotal intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its utility stems from the differential reactivity of its two halogen substituents, which allows for sequential, site-selective modifications. This technical guide provides a comprehensive analysis of the factors governing the reactivity of the bromine and chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions. We will dissect the underlying electronic principles, compare the positional activation versus intrinsic leaving group ability, and provide a validated experimental protocol for achieving highly regioselective substitution. The central finding is that nucleophilic attack occurs exclusively at the C4 position, displacing the chlorine substituent, a result dictated by the powerful resonance-stabilizing effect of the para-cyano group.

The Theoretical Framework: Understanding Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a non-intuitive reaction class, as the electron-rich nature of the benzene ring typically makes it resistant to attack by nucleophiles. However, the presence of potent electron-withdrawing groups (EWGs) can render the ring sufficiently electron-deficient (electrophilic) to undergo substitution.[1]

The reaction proceeds via a two-step addition-elimination mechanism, fundamentally different from the SN1 and SN2 pathways observed in aliphatic systems.[2][3]

-

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] This step is typically the rate-determining step of the reaction.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (a halide ion in this case).

The stability of the Meisenheimer complex is paramount. EWGs, such as the cyano (-CN) group in our topic molecule, are crucial as they stabilize this negatively charged intermediate, particularly when positioned ortho or para to the leaving group.[2][4][5] This stabilization occurs through delocalization of the negative charge via resonance.

References

A Technical Guide to 3-Bromo-4-chlorobenzonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: 3-Bromo-4-chlorobenzonitrile is a halogenated aromatic nitrile that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a nitrile group and two distinct halogens on the benzene ring, provides multiple reactive sites for strategic molecular elaboration. This guide offers an in-depth analysis of its chemical properties, validated synthesis protocols, characteristic reactivity, and critical applications, particularly its role as a key intermediate in the development of pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive technical understanding of this important chemical entity.

Nomenclature and Physicochemical Properties

The compound is systematically named This compound according to IUPAC nomenclature rules for benzene derivatives.[1][2][3] The parent structure is benzonitrile, and the locants indicate the positions of the bromo and chloro substituents relative to the cyano group, which is assigned position 1.

The structural and physical properties of this compound are critical for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 948549-53-9 | [4][5] |

| Molecular Formula | C₇H₃BrClN | [6] |

| Molecular Weight | 216.46 g/mol | [7][8] |

| Appearance | White to off-white solid | [4][8] |

| Melting Point | Not specified; solid at room temp. | [8] |

| Boiling Point | 260.2 ± 20.0 °C (Predicted) | [8][9] |

| Density | 1.74 ± 0.1 g/cm³ (Predicted) | [8][9] |

| Solubility | Soluble in common organic solvents | [10] |

Synthesis and Purification

The efficient synthesis of this compound is crucial for its availability in research and industry. The most common laboratory-scale synthesis involves the electrophilic bromination of 4-chlorobenzonitrile.[4][7] This approach leverages the directing effects of the substituents on the aromatic ring.

Synthesis via Electrophilic Bromination

The electron-withdrawing nature of the nitrile and chloro groups deactivates the benzene ring towards electrophilic attack. However, the chloro group is an ortho-, para-director. Since the para position is blocked, it directs the incoming electrophile (bromine) to the ortho position (C3).

Protocol 1: Synthesis of this compound

-

1. Reaction Setup: To a stirred solution of 70% sulfuric acid (100 mL), add 4-chlorobenzonitrile (5 g, 36.3 mmol).[4][7]

-

2. Reagent Addition: Slowly add potassium bromate (6.5 g, 39.4 mmol) to the mixture under continuous stirring at room temperature. The in-situ generation of bromine occurs in the acidic medium.

-

3. Reaction: Continue stirring the reaction mixture at room temperature for 4 hours.[4][7]

-

4. Workup and Isolation: Upon completion, collect the solid product by vacuum filtration.

-

5. Purification: Wash the collected solid with water to remove residual acid and salts. Dry the product to yield a white solid. Purity can be assessed by Gas Chromatography (GC) or NMR. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality and Insights: The use of sulfuric acid as a solvent and catalyst is critical. It protonates the nitrile group, further deactivating the ring, but also facilitates the generation of the electrophilic brominating agent. This method provides a high-purity product with a reported yield of around 70%.[4]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Pathways

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional components: the nitrile group, the bromine atom, and the chlorine atom.

Reactions of the Nitrile Group

The cyano group is a versatile functional handle that can undergo various transformations.[11][12]

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (3-bromo-4-chlorobenzoic acid) or a primary amide intermediate.

-

Reduction: The nitrile can be reduced to a primary amine (3-bromo-4-chlorobenzylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

[3+2] Cycloaddition: A key reaction in medicinal chemistry is the [3+2] cycloaddition with an azide (e.g., sodium azide) to form a tetrazole ring.[13][14][15] This transformation is often catalyzed by Lewis acids (like ZnCl₂) or amine salts.[14][16] The resulting tetrazole is a common bioisostere for a carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties.[17]

Caption: Key transformations of the nitrile group.

Reactions of the Halogen Substituents

The bromo and chloro substituents activate the ring for nucleophilic aromatic substitution (SₙAr) and are excellent handles for metal-catalyzed cross-coupling reactions. The bromine atom is generally more reactive than the chlorine atom in reactions like Suzuki or Buchwald-Hartwig couplings, allowing for selective functionalization.

-

Cross-Coupling Reactions: The C-Br bond can be selectively targeted in palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) to form new C-C bonds, leaving the C-Cl bond intact for subsequent transformations. This regioselectivity is fundamental to building complex molecular scaffolds.

-

Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly electron-withdrawing nitrile group activates the halogen positions for SₙAr, particularly with strong nucleophiles.

Application in Drug Development: Synthesis of Losartan Intermediate

A prominent application of substituted benzonitriles is in the synthesis of angiotensin II receptor antagonists, a class of antihypertensive drugs known as "sartans." For instance, a related compound, 2-cyano-4'-methyl biphenyl (OTBN), is a key intermediate in the synthesis of Losartan.[18] While this compound is not directly used for Losartan, its chemistry is analogous and demonstrates its potential in synthesizing complex pharmaceutical ingredients.

The synthesis of a sartan drug typically involves two key steps where benzonitrile chemistry is critical:

-

Biphenyl Formation: A substituted halobenzonitrile is coupled with a phenylboronic acid derivative via a Suzuki coupling reaction.

-

Tetrazole Formation: The nitrile group of the resulting biphenyl is converted into a tetrazole ring using an azide source.[16][17]

This dual reactivity makes compounds like this compound powerful intermediates for creating libraries of complex molecules for drug screening. For example, it can be used to prepare precursors for drugs targeting hyperuricemia and related conditions.[4]

Caption: General pathway for API synthesis using this compound.

Conclusion

This compound is a synthetically valuable compound characterized by its versatile reactivity. The strategic placement of its nitrile, bromo, and chloro groups allows for a wide range of chemical transformations, including nitrile group modifications and regioselective cross-coupling reactions. These features establish it as a critical building block for constructing complex organic molecules, particularly in the field of medicinal chemistry and drug development. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers aiming to leverage the full synthetic potential of this important intermediate.

References

- 1. acdlabs.com [acdlabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. This compound | 948549-53-9 [chemicalbook.com]

- 5. 948549-53-9|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C7H3BrClN) [pubchemlite.lcsb.uni.lu]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound CAS#: 948549-53-9 [m.chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. atamankimya.com [atamankimya.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 1H-Tetrazole synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing 3-Bromo-4-chlorobenzonitrile for Drug Discovery and Development

This in-depth technical guide is designed for researchers, medicinal chemists, and professionals in the drug development sector. It provides a comprehensive overview of 3-Bromo-4-chlorobenzonitrile, a key building block in modern pharmaceutical synthesis. This guide delves into the sourcing of high-purity material, critical quality control parameters, safe handling protocols, and its application in synthetic chemistry, with a focus on enabling successful research outcomes.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a versatile synthetic intermediate prized for its unique electronic and structural properties. The presence of three distinct reactive sites—a nitrile group and two different halogen atoms (bromine and chlorine)—at strategic positions on the benzene ring allows for a wide range of selective chemical transformations. This makes it an invaluable starting material for the synthesis of complex molecular architectures found in many modern therapeutics.

The differential reactivity of the bromine and chlorine atoms is particularly advantageous in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the sequential and regioselective introduction of various substituents, providing a powerful tool for building molecular diversity and fine-tuning the pharmacological properties of drug candidates.[1] Its utility extends to the development of targeted therapies, including those for cancer and inflammatory conditions.

Identifying Reputable Commercial Suppliers

The quality and purity of starting materials are paramount in drug discovery to ensure the reliability and reproducibility of experimental results. Several chemical suppliers cater to the research and pharmaceutical sectors, offering this compound in various grades and quantities. When selecting a supplier, it is crucial to assess their credentials, product quality, and technical support. Look for suppliers with a strong reputation, transparent documentation, and experience in the pharmaceutical sector.

Below is a comparative table of some commercial suppliers of this compound for research purposes.

| Supplier | Purity Specification | Available Quantities | Additional Information |

| Sigma-Aldrich (part of MilliporeSigma) | ≥97% | Grams to Kilograms | A globally recognized leader with extensive technical support and a vast catalog of research chemicals.[2] |

| Thermo Fisher Scientific | ≥97.5% (by GC) | Grams to Kilograms | Offers a comprehensive range of scientific solutions and is a trusted name in laboratory supplies.[3] |

| BLDpharm | ≥98% | Grams to Kilograms | A reliable research chemicals supplier with a large catalog and custom synthesis capabilities.[4] |

| Oakwood Chemical | Not specified | Grams to Kilograms | Provides a wide range of specialty chemicals for research and development. |

| Matrix Scientific | 98% | Grams to Kilograms | Offers a diverse portfolio of fine chemicals for research. |

It is always recommended to request a Certificate of Analysis (CoA) for the specific lot you intend to purchase to verify its purity and impurity profile.

Quality Control and Specifications for Research-Grade Material

For research applications, particularly in drug discovery, the purity of this compound should be a primary consideration. The presence of impurities can lead to unwanted side reactions, complicate product purification, and introduce artifacts in biological assays.

A typical Certificate of Analysis for research-grade this compound should include the following information:

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Purity (Assay) | ≥98% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Melting Point | 80-81 °C | Melting Point Apparatus |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Residual Solvents | To be reported | Gas Chromatography-Headspace (GC-HS) |

Representative Analytical Data:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons. The integration and splitting patterns should be consistent with the structure of this compound.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the chemical structure, showing the expected number of signals for the aromatic carbons and the nitrile carbon.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (216.46 g/mol ).[5] The isotopic pattern should be consistent with the presence of one bromine and one chlorine atom.

Synthesis and Potential Impurities

Understanding the synthetic route used to manufacture this compound is crucial as it can provide insights into the potential impurity profile. A common laboratory and commercial scale synthesis involves the bromination of 4-chlorobenzonitrile.[4][6]

Caption: A simplified workflow for the synthesis of this compound.

Potential impurities arising from this synthesis could include:

-

Unreacted 4-chlorobenzonitrile: The starting material may be present in the final product if the reaction does not go to completion.

-

Isomeric dibrominated or dichlorinated species: Over-bromination or side reactions can lead to the formation of regioisomers.

-

Residual catalysts and reagents: Traces of the brominating agent or catalyst may remain.

Researchers should carefully examine the analytical data provided by the supplier to assess the levels of these potential impurities.

Safe Handling and Storage

This compound is a chemical that requires careful handling to minimize exposure and ensure laboratory safety. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[2][7]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2] Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Caption: A workflow for the safe handling of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective coupling at the C-Br position.

Objective: To synthesize 3-Aryl-4-chlorobenzonitrile via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.05 eq) to the flask.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-Aryl-4-chlorobenzonitrile.

This protocol serves as a general guideline and may require optimization for specific substrates and reaction scales.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and development. By carefully selecting a reputable supplier, understanding the quality parameters of the material, adhering to safe handling procedures, and employing appropriate synthetic methodologies, researchers can confidently utilize this important intermediate to advance their research programs.

References

- 1. benchchem.com [benchchem.com]

- 2. canbipharm.com [canbipharm.com]

- 3. 3-Bromo-4-fluorobenzonitrile, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 948549-53-9 [chemicalbook.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

The Synthetic Versatility of 3-Bromo-4-chlorobenzonitrile: A Technical Guide for Chemical Innovation

Introduction: Unveiling a Key Architectural Element in Modern Chemistry

In the landscape of fine chemical manufacturing, certain molecular scaffolds emerge as pivotal building blocks, enabling the construction of complex and high-value molecules. 3-Bromo-4-chlorobenzonitrile is one such indispensable intermediate. Its strategic arrangement of a nitrile group and two distinct halogen atoms on a benzene ring offers a rich platform for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis and multifaceted applications of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries. We will delve into the causality behind synthetic choices, offering field-proven insights to empower your research and development endeavors.

Physicochemical Properties and Characterization

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 948549-53-9 | [1][2][3] |

| Molecular Formula | C₇H₃BrClN | [3] |

| Molecular Weight | 216.47 g/mol | [3] |

| Appearance | White Powder | [2] |

| Purity | ≥98% | [1][2] |

While publicly available spectral data is limited, the structural confirmation of this compound would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would exhibit characteristic signals for the aromatic protons, with their chemical shifts and coupling constants providing definitive information about their substitution pattern.

-